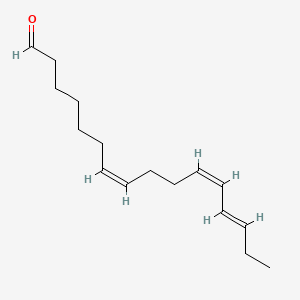

7,11,13-Hexadecatrienal, (7Z,11Z,13E)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

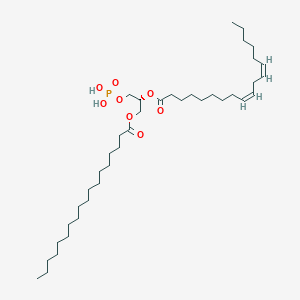

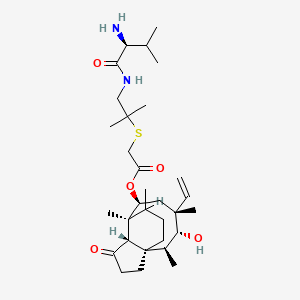

7Z,11Z,13E-Hexadecatrienal is a fatty aldehyde.

Aplicaciones Científicas De Investigación

Pheromone Synthesis in Insects

Synthesis for Insect Pheromones : (7Z,11Z,13E)-7,11,13-Hexadecatrienal has been identified as a major component in the sex pheromone of the citrus leafminer, Phyllocnistis citrella. Its efficient and stereoselective synthesis, starting from commercially available materials, has been developed for potential use in biological control and pest management strategies. This synthetic approach is notable for its simplicity and cost-effectiveness, making it suitable for both academic and industrial research (Awalekar et al., 2020).

Role in Citrus Leafminer Attraction : Field trials have shown that neither (7Z,11Z)-Hexadecadienal nor (7Z,11Z,13E)-Hexadecatrienal alone is attractive to male citrus leafminer moths. However, blends of these two compounds are highly attractive, indicating their critical role in the insect's communication system. This finding has practical implications in the development of pheromone-based traps for monitoring and controlling this pest (Moreira, Mcelfresh, & Millar, 2006).

Sex Pheromone Component in Moths : Research in Vietnam and Japan revealed that (7Z,11Z,13E)-7,11,13-Hexadecatrienal, identified from female moths of the citrus leafminer, serves as a sex pheromone component. Its synthesis and field evaluation demonstrate its effectiveness in attracting male moths, highlighting its potential use in pest management strategies (Vàng et al., 2008).

Chemical Synthesis and Characterization

Chemical Synthesis Methods : A study focused on the synthesis of (7Z,10Z,13Z)-7,10,13-Hexadecatrienal and related compounds, which are components of the essential oil of marine green alga Ulva pertusa. The synthesis involved Grignard coupling, catalytic hydrogenation, and oxidation, providing insights into the chemical properties and potential applications of these long-chain aldehydes (Akakabe et al., 2005).

Exploring Pheromone Activity : The preparation and evaluation of different geometric isomers of related hexadecatrienal compounds were studied to understand their pheromone activity towards male eri-silk moths. This research contributes to the broader understanding of insect pheromone chemistry and its potential applications in biological control (Tomida & Fuse, 1993).

Biological and Ecological Implications

Sensory Disruption in Moths : Studies on the leafminer Phyllocnistis citrella showed that the triene component of its pheromone, (7Z,11Z,13E)-7,11,13-Hexadecatrienal, is more effective than the natural blend in disrupting trap catch. This finding supports the sensory imbalance hypothesis as a mechanism for mating disruption in this species (Lapointe et al., 2009).

Enzymatic Conversion in Seaweeds : The enzymatic activity responsible for the formation of long-chain aldehydes, including (7Z,11Z,13E)-7,11,13-Hexadecatrienal, in various seaweeds has been investigated. This research provides insights into the physiological roles of these compounds in marine ecosystems (Kajiwara et al., 1993).

Propiedades

Número CAS |

888042-38-4 |

|---|---|

Fórmula molecular |

C16H26O |

Peso molecular |

234.38 g/mol |

Nombre IUPAC |

(7Z,11Z,13E)-hexadeca-7,11,13-trienal |

InChI |

InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,9-10,16H,2,7-8,11-15H2,1H3/b4-3+,6-5-,10-9- |

Clave InChI |

SXCDAEFYAJTNJF-YURISSCBSA-N |

SMILES isomérico |

CC/C=C/C=C\CC/C=C\CCCCCC=O |

SMILES |

CCC=CC=CCCC=CCCCCCC=O |

SMILES canónico |

CCC=CC=CCCC=CCCCCCC=O |

Sinónimos |

(Z,Z,E)-7,11,13-hexadecatrienal |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R,4R,5S)-4-amino-2-[(3R,4R,6R)-4,6-diamino-3-[[(2S,3R,5S)-3-amino-6-(aminomethyl)-5-hydroxy-2-oxanyl]oxy]-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B1263966.png)

![[(1S,4S,6E,9S,12R,13S,15R,16R)-4,9-bis[(3-bromophenyl)methyl]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-en-16-yl] N-(4-bromophenyl)carbamate](/img/structure/B1263967.png)

![1-eicosanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263972.png)

![2-[[3-(benzenesulfonyl)-1-oxopropyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1263985.png)